N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a triazole ring fused with a carboxamide group
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-9-5-14(6-10-17)20-19(24)18-13(2)23(22-21-18)15-7-11-16(25-3)12-8-15/h5-12H,4H2,1-3H3,(H,20,24) |
InChI Key |
KGVPFCZQGZJBII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This can be achieved through a cycloaddition reaction between 4-methoxyphenyl azide and methyl propiolate under suitable conditions.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide by reacting with 4-ethoxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cellular processes.
Pathway Modulation: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with reversed positions of the ethoxy and methoxy groups.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the ethoxy group.
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group.
Uniqueness
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity
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